molecular formula C20H25ClN4O3 B6674303 N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride

Cat. No.: B6674303
M. Wt: 404.9 g/mol
InChI Key: QAVOOJVRFBKODR-UHFFFAOYSA-N
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Description

N-(6-azaspiro[25]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride is a synthetic compound that belongs to the class of benzodioxole derivatives

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3.ClH/c1-23-9-8-22-18(23)12-24(17-11-20(17)4-6-21-7-5-20)19(25)14-2-3-15-16(10-14)27-13-26-15;/h2-3,8-10,17,21H,4-7,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVOOJVRFBKODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC23CCNCC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the benzodioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the spirocyclic amine: The 6-azaspiro[2.5]octane moiety can be introduced via nucleophilic substitution or other suitable reactions.

    Attachment of the imidazole group: The imidazole ring can be introduced through alkylation or acylation reactions.

    Formation of the carboxamide linkage: This step involves the coupling of the benzodioxole core with the spirocyclic amine and imidazole moieties under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(6-azaspiro[2

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole cores.

    Spirocyclic amines: Compounds containing spirocyclic amine moieties.

    Imidazole derivatives: Compounds with imidazole rings.

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide;hydrochloride is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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